4-(3-(Methoxymethyl)phenyl)piperidine
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Overview
Description
4-(3-(Methoxymethyl)phenyl)piperidine is a chemical compound with the molecular formula C13H19NO. This compound features a piperidine ring substituted with a 3-(methoxymethyl)phenyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Methoxymethyl)phenyl)piperidine typically involves the reaction of 3-(methoxymethyl)benzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Methoxymethyl)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction to form cyclohexyl derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: Formation of 4-(3-(methoxymethyl)cyclohexyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-(Methoxymethyl)phenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-(Methoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Phenylpiperidine: A piperidine ring substituted with a phenyl group.
3-(Methoxymethyl)benzylamine: A benzylamine derivative with a methoxymethyl group
Uniqueness: 4-(3-(Methoxymethyl)phenyl)piperidine is unique due to the presence of both the piperidine ring and the 3-(methoxymethyl)phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[3-(methoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-10-11-3-2-4-13(9-11)12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |
InChI Key |
ZEDURAFABBYYDO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CCNCC2 |
Origin of Product |
United States |
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